N,N'-bis[(3-chlorophenyl)methyl]ethanediamide
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Overview
Description
N,N’-bis[(3-chlorophenyl)methyl]ethanediamide is an organic compound characterized by the presence of two 3-chlorophenyl groups attached to a central ethanediamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(3-chlorophenyl)methyl]ethanediamide typically involves the reaction of 3-chlorobenzylamine with oxalic acid derivatives. One common method includes the reaction of 3-chlorobenzylamine with oxalic acid diethyl ester in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like diethyl ether. The reaction mixture is stirred at room temperature overnight, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for N,N’-bis[(3-chlorophenyl)methyl]ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(3-chlorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
N,N’-bis[(3-chlorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of N,N’-bis[(3-chlorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[(3,4-dichlorophenyl)methyl]ethanediamide: Similar structure but with additional chlorine atoms on the phenyl rings.
N,N’-bis[(pyridin-3-yl)methyl]ethanediamide: Contains pyridine rings instead of chlorophenyl groups.
Uniqueness
N,N’-bis[(3-chlorophenyl)methyl]ethanediamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms can enhance its stability and potentially increase its efficacy in certain applications .
Properties
IUPAC Name |
N,N'-bis[(3-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-13-5-1-3-11(7-13)9-19-15(21)16(22)20-10-12-4-2-6-14(18)8-12/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVSPDZJOJGFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C(=O)NCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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